4-Chloro-4-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-4-phenylbut-3-en-2-one is an organic compound that belongs to the class of α,β-unsaturated ketones. This compound is characterized by the presence of a phenyl group and a chlorine atom attached to the butenone structure. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-phenylbut-3-en-2-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and chloroacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is obtained after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as solid NaOH or Ba(OH)₂ can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-4-phenylbut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-Chloro-4-phenylbut-3-en-2-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions with nucleophiles, leading to the formation of various adducts. The presence of the phenyl group and chlorine atom influences its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-en-2-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Bromo-4-phenylbut-3-en-2-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and selectivity.
4-Methyl-4-phenylbut-3-en-2-one: Contains a methyl group instead of chlorine, affecting its chemical properties.
Uniqueness
4-Chloro-4-phenylbut-3-en-2-one is unique due to the presence of both a phenyl group and a chlorine atom, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research .
Properties
CAS No. |
91667-27-5 |
---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
4-chloro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9ClO/c1-8(12)7-10(11)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
ACMZBZXKCMCEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.